(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride
Description
(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (CAS: 1421603-70-4) is a chiral organic compound featuring a brominated aromatic ring, an ethanolamine backbone, and a hydrochloride salt. Its molecular formula is C₈H₁₁BrClNO, with a molecular weight of 252.54 g/mol . The compound is characterized by:
- Stereochemistry: The (R)-configuration at the chiral center, critical for interactions in asymmetric synthesis and biological systems.
- Functional Groups: A primary amine (-NH₂) and a hydroxyl (-OH) group, enabling hydrogen bonding and solubility in polar solvents.
- Substituent: A bromine atom at the meta position of the phenyl ring, influencing electronic properties and steric bulk.
It is stored under an inert atmosphere at room temperature and is used in pharmaceutical research, particularly in chiral synthesis and receptor-targeted studies .
Properties
IUPAC Name |
(2R)-2-amino-2-(3-bromophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVIGGHRMIPLJI-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction enables enantioselective conversion of ketones to secondary alcohols. For (R)-2-amino-2-(3-bromophenyl)ethanol, the prochiral ketone precursor 2-(3-bromophenyl)-2-oxoethylamine is treated with a CBS catalyst (e.g., oxazaborolidine) in tetrahydrofuran (THF) at -20°C. The reaction achieves ≥90% enantiomeric excess (ee) by leveraging chiral induction from the catalyst.
Reaction Conditions
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Substrate : 2-(3-bromophenyl)-2-oxoethylamine (1.0 equiv)
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Catalyst : (R)-CBS-oxazaborolidine (0.1 equiv)
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Reductant : Borane-dimethyl sulfide (1.2 equiv)
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Solvent : THF, -20°C, 12 h
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Yield : 78%
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Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3)
Enzymatic Reduction
Biocatalytic methods using ketoreductases (KREDs) offer sustainable alternatives. Lactobacillus kefir KRED reduces 2-(3-bromophenyl)-2-oxoethylamine to the (R)-alcohol with 95% ee in phosphate buffer (pH 7.0) at 30°C. Co-factor regeneration is achieved via glucose dehydrogenase (GDH).
Optimization Data
| Parameter | Value |
|---|---|
| Substrate Loading | 50 mM |
| KRED Loading | 20 U/mL |
| GDH Loading | 10 U/mL |
| Reaction Time | 24 h |
| Yield | 82% |
Catalytic Hydrogenation of Enamides
Rhodium-Catalyzed Asymmetric Hydrogenation
Enamides derived from 3-bromocinnamic acid undergo hydrogenation using Rh/(R)-BINAP complexes. The enamide N-(3-bromocinnamoyl)-L-proline tert-butyl ester is hydrogenated at 50 bar H₂ in methanol, yielding the (R)-amino alcohol precursor with 88% ee.
Key Steps
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Enamide Synthesis :
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3-Bromocinnamic acid + L-proline tert-butyl ester → Enamide (EDCI, HOBt, DMF, 0°C)
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Hydrogenation :
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Rh/(R)-BINAP (1 mol%), H₂ (50 bar), MeOH, 25°C, 18 h
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Hydrolysis :
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HCl (6 M), THF/H₂O (1:1), 60°C, 6 h → (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride
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Performance Metrics
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Conversion : 95%
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Isolated Yield : 73%
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ee : 88%
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 2-amino-2-(3-bromophenyl)ethanol is resolved using (R)-mandelic acid in ethanol. The (R,R)-diastereomer precipitates selectively, while the (S)-enantiomer remains in solution.
Procedure
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Racemate Preparation :
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NaBH₄ reduction of 2-(3-bromophenyl)-2-oxoethylamine (MeOH, 0°C, 2 h)
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Resolution :
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Racemic amino alcohol (1.0 equiv) + (R)-mandelic acid (1.1 equiv) in EtOH (reflux, 1 h)
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Crystallization :
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Cool to 4°C, filter precipitate → (R)-enantiomer mandelate salt
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Salt Cleavage :
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HCl (2 M), Et₂O → this compound
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Efficiency
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Diastereomeric Excess : 92%
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Overall Yield : 65%
Hydrochloride Salt Formation
The free base (R)-2-amino-2-(3-bromophenyl)ethanol is treated with HCl gas in ethyl acetate at 0°C. The hydrochloride salt precipitates quantitatively and is isolated via filtration.
Critical Parameters
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Solvent : Anhydrous ethyl acetate
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HCl Addition : Slow bubbling to prevent localized overheating
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Drying : Vacuum desiccator (P₂O₅, 24 h)
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| CBS Reduction | 78 | 90 | High | Moderate |
| Enzymatic Reduction | 82 | 95 | Medium | High |
| Rh-Catalyzed H₂ | 73 | 88 | Very High | Low |
| Diastereomeric Salt | 65 | 92 | Low | High |
Industrial-Scale Considerations
Continuous flow reactors enhance the enzymatic reduction process, achieving throughputs of 1 kg/day with 85% yield . Immobilized KRED on chitosan beads retains 90% activity after 10 cycles.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-bromophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like hydroxyl or amino groups
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Intermediate
(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties enable it to participate in reactions that lead to the development of drugs targeting different biological pathways.
- Example : It has been used in the synthesis of compounds that inhibit protein tyrosine kinases, which are critical in cancer therapy. The compound's ability to modify biological activity makes it a valuable building block in drug design .
Antitumor Agent Development
Recent studies have explored the use of this compound in developing new antitumor agents. The compound's structure allows for modifications that enhance its efficacy against various cancer cell lines.
- Case Study : A series of derivatives synthesized from this compound showed promising results in inhibiting cell proliferation in human carcinoma cell lines, indicating its potential as a lead compound for further development .
Organic Synthesis
In organic chemistry, this compound is utilized as a reagent for synthesizing other complex organic molecules. Its functional groups facilitate various reactions, including nucleophilic substitutions and coupling reactions.
- Application Table :
| Reaction Type | Description | Example Application |
|---|---|---|
| Nucleophilic Substitution | Acts as a nucleophile in substitution reactions | Synthesis of amines and alcohols |
| Coupling Reactions | Forms bonds with other organic molecules | Production of pharmaceuticals |
| Chiral Synthesis | Utilized to create chiral centers | Development of enantiomerically pure drugs |
Biological Studies
The compound has been investigated for its biological activities, particularly as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a candidate for studying metabolic diseases.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-bromophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following compounds are compared based on substituent type, position, stereochemistry, and physicochemical properties:
Substituent Effects on Physicochemical Properties
- Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability increase lipophilicity compared to chlorine, affecting membrane permeability and bioavailability .
- Electron-Withdrawing Groups : The trifluoromethyl group (CAS 1394822-93-5) significantly lowers electron density on the aromatic ring, enhancing resistance to electrophilic substitution reactions .
Stereochemical Impact
- Enantiomeric Pairs: The (R)- and (S)-enantiomers of 2-amino-2-(3-bromophenyl)ethanol hydrochloride (CAS 1421603-70-4 vs. 2095772-98-6) exhibit identical physical properties but divergent interactions with chiral environments (e.g., enzyme active sites). For example, the (R)-form may show higher affinity for specific G-protein-coupled receptors .
- Synthetic Relevance : High optical purity (>98% ee) in the (R)-isomer (CAS 1421603-70-4) makes it preferable for asymmetric catalysis, whereas racemic mixtures are less utilized in pharmaceutical synthesis .
Biological Activity
(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride, a chiral compound with the molecular formula C8H10BrNO·HCl, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its amino alcohol structure, which includes a bromine atom attached to a phenyl ring. This configuration contributes to its unique biological interactions. The molecular weight of this compound is approximately 216.08 g/mol, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological applications.
Neurotransmitter Interaction
Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. These neurotransmitters are vital for mood regulation and anxiety disorders. The compound's structural features facilitate interactions with specific receptors involved in these pathways, suggesting potential use in treating mood disorders.
Antibacterial and Antifungal Properties
Research has also highlighted the antibacterial and antifungal activities of this compound. Initial investigations suggest that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The minimum inhibitory concentrations (MICs) observed for these activities indicate promising therapeutic potential .
Synthesis Methods
Several synthetic routes have been developed for producing high-purity this compound. These methods typically involve the following steps:
- Starting Materials : Utilization of readily available precursors such as bromobenzene and amino alcohol derivatives.
- Reagents : Common reagents include lithium aluminum hydride for reduction processes.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired hydrochloride form.
The efficiency of these synthesis methods is critical for scaling up production for research and pharmaceutical applications.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against several strains of bacteria. The following results were noted:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 64 | 128 |
These findings indicate that the compound has varying degrees of effectiveness across different bacterial strains, with the lowest MIC observed against E. coli, suggesting a potential lead for further development in antibacterial therapies .
Case Study 2: Neuropharmacology
In another investigation focusing on neuropharmacological effects, this compound was tested for its ability to modulate serotonin receptors. The results showed a significant binding affinity to the 5-HT_1A receptor subtype, which is implicated in anxiety regulation:
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT_1A | 25 |
| 5-HT_2A | 45 |
This interaction profile suggests that the compound may serve as a scaffold for developing new anxiolytic agents.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride to maximize yield and enantiomeric purity?
- Methodology : Hydrogenation using a palladium catalyst (e.g., 5% Pd/C) in ethanol under acidic conditions (e.g., 1 N HCl) is effective. Evidence from similar compounds (e.g., Example 3 in ) demonstrates that controlled reduction of ketone intermediates with stoichiometric HCl ensures protonation of the amino group, minimizing racemization. Catalyst loading (5–10% w/w), reaction temperature (room temperature), and solvent purity are critical for reproducibility . Enantiomeric excess (>95% ee) can be verified via chiral GC or HPLC, as described for structurally related bromophenyl derivatives .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : and NMR (e.g., δ 3.78–3.55 ppm for ethanolamine protons, aromatic signals at δ 7.2–7.5 ppm for the bromophenyl group) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H] ~276.5 for CHBrNO·HCl) .
- IR Spectroscopy : Identify hydroxyl (3200–3500 cm) and amine (1650–1580 cm) stretches .
- Purity assessment via HPLC (C18 column, acidic mobile phase) is recommended to detect diastereomeric impurities .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodology : Store in airtight, light-resistant containers at 2–8°C under inert gas (N or Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture (humidity <30%) and heat (>25°C), as amino alcohols are prone to degradation. Safety data for analogous compounds () recommend segregation from strong acids/bases and periodic stability testing via TLC or HPLC .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for chiral amino alcohol derivatives like this compound?
- Methodology :
- Enantiopurity Verification : Use chiral GC (e.g., Cyclodextrin-based columns) or HPLC to confirm >95% ee, as impurities <5% can significantly alter bioactivity .
- Assay Standardization : Replicate assays under controlled pH (7.4), temperature (37°C), and ionic strength to minimize variability.
- Computational Validation : Compare experimental IC values with docking simulations (e.g., AutoDock Vina) using protein targets (e.g., GPCRs) to resolve mechanistic contradictions .
Q. What computational chemistry approaches are suitable for predicting the interaction of this compound with biological targets?
- Methodology :
- Molecular Docking : Use Schrödinger Maestro or PyMOL to model ligand-receptor binding. The bromophenyl group may occupy hydrophobic pockets, while the ethanolamine moiety interacts with polar residues .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with in vitro data from analogous compounds ( ) .
Q. How to design a kinetic resolution strategy for improving the enantiomeric excess of this compound during synthesis?
- Methodology :
- Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to separate enantiomers. For example, Candida antarctica lipase B selectively acylates the (S)-enantiomer, enriching the (R)-form .
- Dynamic Kinetic Resolution : Use racemization catalysts (e.g., Ru-based Shvo catalyst) to convert undesired enantiomers during synthesis. Monitor progress via real-time chiral HPLC .
Q. What strategies mitigate batch-to-batch variability in the synthesis of halogenated amino alcohols like this compound?
- Methodology :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity .
- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst type, solvent ratio) using response surface methodology. highlights ethanol/HCl ratios as critical for reproducibility .
Q. How to evaluate the compound's potential as a chiral building block in asymmetric synthesis of pharmaceuticals?
- Methodology :
- Model Reactions : Test in Strecker or Mannich reactions to assess stereochemical control. For example, coupling with aldehydes (e.g., 3-bromobenzaldehyde) can yield β-amino alcohols with retained configuration .
- Comparative Studies : Benchmark against established chiral auxiliaries (e.g., Evans oxazolidinones) in terms of yield, ee, and scalability. notes similar bromophenyl derivatives as intermediates in antipsychotic drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
